molecular formula C14H25NO3 B2822011 Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate CAS No. 2097963-98-7

Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate

Cat. No. B2822011
CAS RN: 2097963-98-7
M. Wt: 255.358
InChI Key: FYPZUAJEKBOYCS-UHFFFAOYSA-N
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Description

Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate is a chemical compound with the linear formula C12H21NO3 . It is used in various fields of research, including life sciences and organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It includes a carbamate group (a functional group derived from carbamic acid), a tert-butyl group (a branched alkyl group), and a spiro[3.3]heptan-2-yl group (a bicyclic structure). The exact arrangement of these groups can be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Properties

  • Spirocyclopropanation and Analogues of Insecticides : The synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid from tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate demonstrates the compound's utility in creating novel insecticides. This work outlines a method involving cocyclization to produce these analogues, highlighting the compound's versatility in synthesizing biologically active molecules (Brackmann et al., 2005).

  • Enantioselective Synthesis of Carbocyclic Analogues : The title compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms its utility in precise synthetic applications, emphasizing its importance in nucleoside analogue synthesis (Ober et al., 2004).

  • Comparative Cytotoxicity Studies : Although not directly related to the requested compound, research comparing butylated hydroxytoluene and its methylcarbamate derivative, Terbucarb, on rat hepatocytes provides insights into the cytotoxic effects of methylcarbamate derivatives. This study may offer a comparative perspective on the toxicological profiles of similar carbamate compounds (Nakagawa et al., 1994).

  • Intermediate in Biologically Active Compounds Synthesis : The compound has been used as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), demonstrating its role in pharmaceutical synthesis. The outlined synthetic method emphasizes its value in the efficient production of complex molecules (Zhao et al., 2017).

Applications in Material Science and Corrosion Inhibition

  • Electrochemical and Optical Properties : The synthesis of a new benzimidazole unit and its coupling with different donor units for electrochemical polymerization showcases the compound's application in developing materials with specific optical and electronic properties. This research underscores its potential in material science, particularly in creating donor–acceptor–donor type polymers with tailored properties (Ozelcaglayan et al., 2012).

  • Corrosion Protection of Carbon Steel : The synthesized compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, evaluated as corrosion inhibitors for carbon steel, reveal the compound's relevance in corrosion protection. This application highlights its utility in industrial settings, offering insights into its effectiveness in mitigating corrosion in hydrochloric acid solutions (Faydy et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Its effects would likely depend on the context in which it is used, such as the type of biological or chemical system and the presence of other compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-9-14(10-16)7-13(8-14)5-4-6-13/h16H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPZUAJEKBOYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate

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